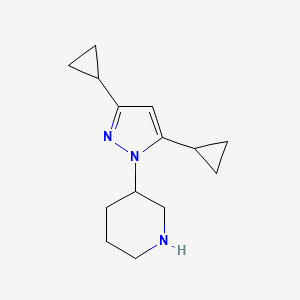

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Vue d'ensemble

Description

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine, also known as DCPP, is a heterocyclic compound that has a wide range of applications in scientific research. It is a cyclic compound with a five-membered ring structure and is composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. DCPP is an important intermediate in the synthesis of various compounds, and its versatility makes it applicable to a variety of fields such as medicinal chemistry, drug discovery, and organic synthesis.

Applications De Recherche Scientifique

Antimalarial and Antileishmanial Activities

Pyrazole derivatives, including those related to 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine, have shown promise in the treatment of tropical diseases such as malaria and leishmaniasis. These compounds have been synthesized and evaluated for their effectiveness against pathogens like Plasmodium berghei and Leishmania aethiopica, with some derivatives demonstrating significant inhibitory effects .

Antitumor Applications

Certain pyrazole derivatives have been explored for their potential in cancer therapy. Studies have focused on the design and synthesis of these compounds to evaluate their biological activity against various cancer cell lines, including human breast cancer cells (MCF-7), indicating their potential as antitumor agents.

Catalytic Activity in Organic Reactions

Pyrazole-based ligands, which can be synthesized from compounds like 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine, have been shown to exhibit catalytic properties. These ligands have been used in the oxidation of catechol to o-quinone, an important reaction in biochemistry, demonstrating their utility in mimicking enzymatic activity .

Biological Transformation Agent

The pyrazole core is known for its ability to bind with metal ions, forming complexes that can act as biological transformation agents. These complexes have applications in various biological and chemical processes, including as sensors for cancer and as anticancer agents .

Development of Metal-Organic Frameworks (MOFs)

Pyrazole derivatives can serve as ligands for the formation of MOFs. These frameworks have a wide range of applications, including gas storage, catalysis, and as materials in electronic devices .

Pharmaceutical Drug Development

The pyrazole scaffold is a common feature in many pharmaceutical drugs due to its favorable drug-like properties. Compounds based on this structure have been used to develop drugs with anti-inflammatory, antiviral, and antimycobacterial properties, among others .

Mécanisme D'action

Target of Action

Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity .

Mode of Action

Studies on similar compounds have shown that their antitumoral activity was due to the inhibition of tubulin polymerization . This suggests that 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine might interact with its targets in a similar manner, leading to changes in cell function.

Biochemical Pathways

The inhibition of tubulin polymerization, as seen in similar compounds , would affect the microtubule dynamics within cells, disrupting cell division and potentially leading to cell death.

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound might lead to disruption of cell division and potentially cell death .

Propriétés

IUPAC Name |

3-(3,5-dicyclopropylpyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-12(9-15-7-1)17-14(11-5-6-11)8-13(16-17)10-3-4-10/h8,10-12,15H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAJESBWBMNDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=CC(=N2)C3CC3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)

![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482214.png)

![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)

![7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482218.png)

![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)

![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)

![methyl 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482221.png)

![6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482224.png)

![tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1482229.png)